molecular formula C10H16O B15240860 4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one

4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one

Katalognummer: B15240860
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: KLJXNRJRFXNLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohexanone: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

    3-Methylcyclohexanone: Similar structure but with the methyl group in a different position, affecting its chemical properties.

    4-Methyl-3-(prop-2-EN-1-YL)cyclohexanol: The alcohol derivative of the compound, with different reactivity and applications.

Uniqueness

4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one is unique due to the presence of both a methyl and a prop-2-en-1-yl group on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Eigenschaften

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

4-methyl-3-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-3-4-9-7-10(11)6-5-8(9)2/h3,8-9H,1,4-7H2,2H3

InChI-Schlüssel

KLJXNRJRFXNLFT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=O)CC1CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.